![molecular formula C10H17Cl2N3O B1450910 2-Methyl-6-(piperidin-4-yl)pyrimidin-4-ol dihydrochloride CAS No. 1229627-37-5](/img/structure/B1450910.png)
2-Methyl-6-(piperidin-4-yl)pyrimidin-4-ol dihydrochloride
Overview
Description
“2-Methyl-6-(piperidin-4-yl)pyrimidin-4-ol dihydrochloride dihydrate” is a chemical compound with a molecular weight of 302.2 . It is a solid substance at room temperature .
Molecular Structure Analysis
The InChI code for this compound is1S/C10H15N3O.2ClH.2H2O/c1-7-12-9(6-10(14)13-7)8-2-4-11-5-3-8;;;;/h6,8,11H,2-5H2,1H3,(H,12,13,14);2*1H;2*1H2
. This indicates the presence of a pyrimidinol ring with a methyl group at the 2nd position and a piperidinyl group at the 6th position. Physical And Chemical Properties Analysis
This compound is a solid at room temperature . The compound’s molecular weight is 302.2 .Scientific Research Applications
Drug Design and Pharmacology
“2-Methyl-6-(piperidin-4-yl)pyrimidin-4-ol dihydrochloride” is a piperidine derivative, which is a significant class of compounds in drug design due to their presence in many pharmaceuticals . The compound’s structure allows for potential activity modulation by introducing various functional groups, making it a valuable scaffold in medicinal chemistry.
Organic Synthesis
In organic synthesis, this compound can serve as a precursor or intermediate. Its piperidine moiety is a versatile building block for creating complex organic molecules through reactions like cyclization, hydrogenation, and multicomponent reactions .
Biochemical Research
In biochemistry, the compound’s derivatives could be used to study enzyme-substrate interactions, given the structural importance of piperidine rings in biological molecules . This can help in understanding the biochemical pathways and designing inhibitors or activators for enzymes.
Chemical Engineering
From a chemical engineering perspective, the compound’s synthesis involves processes that can be optimized for scale-up, considering factors like reaction yields, selectivity, and substrate scope. This optimization is crucial for industrial production and cost-effectiveness .
Materials Science
In materials science, the compound could be explored for its potential in creating new materials with unique properties, such as conducting polymers or molecularly imprinted polymers that can be used for sensing applications .
Antibacterial Agents
Some piperidine derivatives have shown antibacterial activity, suggesting that this compound could be modified to enhance its efficacy against specific bacterial strains, contributing to the development of new antibacterial agents .
Safety and Hazards
properties
IUPAC Name |
2-methyl-4-piperidin-4-yl-1H-pyrimidin-6-one;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O.2ClH/c1-7-12-9(6-10(14)13-7)8-2-4-11-5-3-8;;/h6,8,11H,2-5H2,1H3,(H,12,13,14);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVPUQHCTDDTWKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=O)N1)C2CCNCC2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-6-(piperidin-4-yl)pyrimidin-4-ol dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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